Introduction: The Quinoxalin-2(1H)-one Scaffold as a Privileged Core in Medicinal Chemistry
Introduction: The Quinoxalin-2(1H)-one Scaffold as a Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties and Potential of 3-amino-1-methylquinoxalin-2(1H)-one
The quinoxalin-2(1H)-one framework is a bicyclic nitrogen-containing heterocycle that has garnered significant attention from the scientific community. It is a core component in numerous natural products and serves as a "privileged scaffold" in medicinal chemistry due to the wide array of biological activities its derivatives possess.[1] These activities span from antimicrobial and anticancer to antithrombotic and anti-inflammatory effects.[2][3][4]
The functionalization of the quinoxalin-2(1H)-one core, particularly at the C3 and N1 positions, is a key strategy for modulating its pharmacological profile. Direct C-H functionalization at the C3 position has emerged as a powerful and atom-economical method to introduce diverse substituents, including alkyl, aryl, and amino groups.[5][6] This guide focuses on a specific, yet underexplored derivative: 3-amino-1-methylquinoxalin-2(1H)-one .
While extensive literature exists for the parent quinoxalinone scaffold and its various singly-substituted analogs, direct experimental data for 3-amino-1-methylquinoxalin-2(1H)-one is not widely available in peer-reviewed literature. Therefore, this technical guide adopts a prospective approach. By synthesizing information from established chemical principles and documented reactions of closely related analogs, we will provide a comprehensive overview of its probable synthesis, predicted chemical properties, anticipated reactivity, and potential as a valuable building block for drug discovery professionals.
Proposed Synthetic Strategies
The synthesis of 3-amino-1-methylquinoxalin-2(1H)-one can be logically approached from two primary retrosynthetic pathways:
-
Route A: N-methylation of a pre-existing 3-aminoquinoxalin-2(1H)-one precursor.
-
Route B: C3-amination of a 1-methylquinoxalin-2(1H)-one precursor.
The choice between these routes in a laboratory setting would depend on starting material availability, reagent costs, and the desired scale of the reaction. Both routes leverage well-established methodologies in quinoxalinone chemistry.
Experimental Protocol: Route B - Direct C3-Amination
Direct C-H amination is an increasingly popular and efficient method for forming C-N bonds. This proposed protocol is adapted from copper-catalyzed methodologies known to be effective for the C3-amination of the quinoxalinone core.[5] The copper catalyst facilitates the oxidative cross-dehydrogenative coupling (CDC) between the C3-H bond of the quinoxalinone and the N-H bond of the amine source.
Methodology: Copper-Catalyzed Direct C3-Amination of 1-Methylquinoxalin-2(1H)-one
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one (1.0 mmol, 1 eq.), an appropriate aminating agent (e.g., TMSN₃ for direct amination, 1.5 mmol), and a copper catalyst such as Cu(OAc)₂ (0.1 mmol, 10 mol%).
-
Solvent Addition: Add a suitable solvent, such as DMSO (3 mL). The choice of solvent is critical and can influence reaction efficiency.
-
Reaction Conditions: If using an azide source, an oxidant like ceric ammonium nitrate (CAN) may be required. For coupling with aliphatic amines, an oxygen or air atmosphere often serves as the terminal oxidant.[5] Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-amino-1-methylquinoxalin-2(1H)-one.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₉N₃O | Derived from the chemical structure. |
| Molecular Weight | 175.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to pale yellow solid | Based on the appearance of related quinoxalinone derivatives.[7][8] |
| Topological Polar Surface Area (TPSA) | ~71.8 Ų | Calculated based on the presence of the amino group and the lactam functionality, suggesting moderate cell permeability. |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum in a solvent like CDCl₃ or DMSO-d₆ is expected to exhibit distinct signals.
-
N-CH₃: A sharp singlet at approximately δ 3.6-3.7 ppm , characteristic of the N1-methyl group on the quinoxalinone ring.[9]
-
-NH₂: A broad singlet between δ 4.5-5.5 ppm , which would be exchangeable with D₂O. The chemical shift can vary depending on solvent and concentration.
-
Aromatic Protons: A complex set of multiplets between δ 7.2 and 7.8 ppm , corresponding to the four protons on the benzene ring. The proton at C8 (adjacent to the N1-methyl group) may appear as a doublet of doublets at the downfield end of this region.[10]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
N-CH₃: A signal around δ 29-30 ppm .[9]
-
Aromatic Carbons: Multiple signals in the range of δ 115-140 ppm .
-
C3-NH₂: A signal significantly downfield, likely in the δ 145-150 ppm range, due to the attached nitrogen.
-
C=O (Lactam Carbonyl): A characteristic signal in the downfield region, predicted to be around δ 155-160 ppm .[11]
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: Two characteristic sharp peaks in the 3300-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ , indicative of the lactam carbonyl group.[10]
-
C=N/C=C Stretch: Absorptions in the 1580-1620 cm⁻¹ region corresponding to the aromatic ring and imine-like bond within the pyrazine ring.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): An intense peak at m/z = 175 , corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₉N₃O.
-
Anticipated Chemical Reactivity
The chemical reactivity of 3-amino-1-methylquinoxalin-2(1H)-one is governed by its three key functional components: the C3-amino group, the fused aromatic ring, and the N1-methylated lactam system.
-
A) Reactivity of the C3-Amino Group: The primary amine at the C3 position is expected to be the most nucleophilic site. It should readily undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: While potentially challenging to control, reaction with alkyl halides could lead to secondary or tertiary amines.
-
Diazotization: Treatment with nitrous acid (e.g., NaNO₂/HCl) at low temperatures would likely form a diazonium salt. This intermediate could be a versatile handle for introducing other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions.
-
-
B) Electrophilic Aromatic Substitution: The benzene portion of the quinoxalinone ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the fused heterocyclic system and the activating amino group are complex. Studies on the nitration of 3-aminoquinoxalin-2(1H)-ones have shown a strong preference for substitution at the C8 position, even when other positions are sterically less hindered.[12] This regioselectivity is a critical consideration for further derivatization.
-
C) Reactivity of the Lactam System: The N1-methyl group makes the lactam nitrogen non-acidic, preventing N-H related reactions at that site. The lactam carbonyl is relatively unreactive towards nucleophiles but could potentially be reduced under harsh conditions (e.g., with LiAlH₄).
Perspective on Biological and Medicinal Chemistry Applications
The quinoxalin-2(1H)-one scaffold is a cornerstone in the development of therapeutic agents.[4] The introduction of both a C3-amino group and an N1-methyl group onto this core is a strategic design choice that could yield compounds with significant biological potential.
-
Anticancer Activity: Many C3-substituted quinoxalinones exhibit potent cytotoxic effects against various cancer cell lines.[1][13] The amino group at C3 could act as a crucial hydrogen bond donor or acceptor, facilitating strong interactions with biological targets like protein kinases, which are often dysregulated in cancer.[2] The N1-methyl group can enhance metabolic stability and improve pharmacokinetic properties.
-
Antimicrobial Potential: Quinoxaline derivatives have a long history as antimicrobial agents.[3][14] The specific substitution pattern of 3-amino-1-methylquinoxalin-2(1H)-one makes it a compelling candidate for screening against a panel of pathogenic bacteria and fungi. The primary amine offers a handle for further derivatization to optimize activity and spectrum.
-
Enzyme Inhibition: The structural features of this molecule make it a candidate for targeting various enzymes. For example, related structures have been investigated as inhibitors of VEGFR-2, a key target in angiogenesis.[13]
This molecule should be considered a high-value building block for creating libraries of more complex derivatives for high-throughput screening in drug discovery programs.
Conclusion
While direct experimental characterization of 3-amino-1-methylquinoxalin-2(1H)-one is limited in current literature, this guide provides a robust, scientifically-grounded projection of its chemical nature. The proposed synthetic routes are based on reliable and high-yielding C-H functionalization and N-alkylation reactions. The predicted spectroscopic data provides a clear blueprint for its identification and characterization.
The true value of 3-amino-1-methylquinoxalin-2(1H)-one lies in its potential as a versatile intermediate. Its distinct reactive sites—the nucleophilic amine and the electrophilically susceptible aromatic ring—offer multiple avenues for diversification. For researchers and drug development professionals, this molecule represents an attractive starting point for the synthesis of novel compounds aimed at a wide range of therapeutic targets, from oncology to infectious diseases. Experimental validation of the properties and reactivity outlined herein is a critical next step and promises to unlock the full potential of this intriguing heterocyclic compound.
References
-
Zhang, J., et al. (2021). Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization. RSC Advances, 11(35), 21557-21576. Available at: [Link]
-
Li, W., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5081. Available at: [Link]
-
Hassan, A. S., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Chemistry, 5(5), 125-150. Available at: [Link]
-
Bouziane, A., et al. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. Studia Universitatis “Vasile Goldis” Arad, Seria Stiintele Vietii, 20(1), 67-82. Available at: [Link]
-
Vila, C., & Pedro, J. R. (2020). Visible-light-accelerated amination of quinoxalin-2-ones and benzo[15]oxazin-2-ones with dialkyl azodicarboxylates under metal and photocatalyst-free conditions. Organic & Biomolecular Chemistry, 18(1), 74-79. Available at: [Link]
-
Yan, G., & Wu, X. (2019). The C−H functionalization of quinoxalinones. Tetrahedron Letters, 60(35), 151001. Available at: [Link]
-
Li, W., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(13), 4994. Available at: [Link]
-
Dar, A. A., & Shamsuzzaman. (2015). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library, Der Pharma Chemica, 7(10), 382-390. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 18(10), 2549-2566. Available at: [Link]
-
Gönczi, C., et al. (2000). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (2), 175-180. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of quinoxalinones. Available at: [Link]
-
Wang, L., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry, 89(8), 5343-5353. Available at: [Link]
-
Kumar, S., et al. (2023). Metal- and Photocatalyst-Free, Visible-Light-Initiated C3 α-Aminomethylation of Quinoxalin-2(1H)-ones via Electron Donor-Acceptor Complexes. The Journal of Organic Chemistry, 88(18), 13339-13350. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2024). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones. ACS Omega, 9(2), 2608-2617. Available at: [Link]
-
Kumar, A., et al. (2021). TEMPO‐mediated C3‐heteroarylation of 1‐methylquinoxalin‐2(1H)‐one, pyrazinones, and azacoumarine. Asian Journal of Organic Chemistry, 10(11), 3041-3045. Available at: [Link]
-
Csikós, É., et al. (1999). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (12), 1789-1794. Available at: [Link]
- CN111116497B - Preparation method of 3-methylquinoxaline-2-(1H)-one derivative. (2021). Google Patents.
-
Liu, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35647-35651. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1056-1071. Available at: [Link]
-
Bouziane, A., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]
-
Yan, G., & Wu, X. (2019). Recent advances in the direct functionalization of quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 17(1), 14-29. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. Available at: [Link]
-
Pedro, J. R., & Vila, C. (2021). C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. Arkivoc, 2021(5), 72-113. Available at: [Link]
-
Carta, A., et al. (2006). Chemistry, biological properties and SAR analysis of quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1179-1200. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Chemistry, biological properties and SAR analysis of quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the direct functionalization of quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 15. pubs.ub.ro [pubs.ub.ro]
